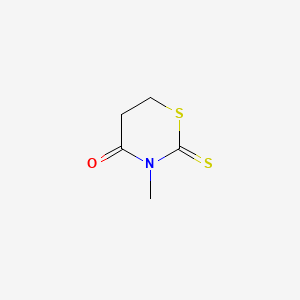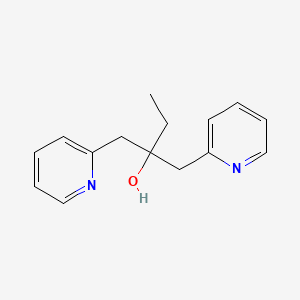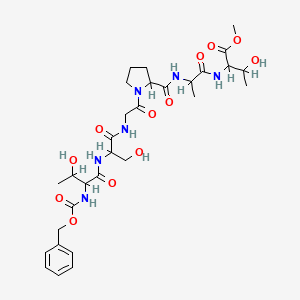
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate is a complex organic compound with a molecular formula of C30H44N6O12 and a molecular weight of 680.70336 g/mol . This compound is a peptide derivative, which means it is composed of amino acids linked together in a specific sequence. The presence of the benzyloxycarbonyl group indicates that it is a protected peptide, often used in synthetic chemistry to prevent unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate typically involves the stepwise coupling of amino acids. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the amino acids to prevent side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The first amino acid is attached to a solid resin.
Step 2: The Cbz-protected amino acids are sequentially added to the growing peptide chain.
Step 3: After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
-
Solution-Phase Synthesis
Step 1: The Cbz-protected amino acids are coupled in solution using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 2: The peptide is purified by chromatography and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Deprotection: The Cbz group can be removed using hydrogenation or acidic conditions to yield the free peptide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid, TFA).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Individual amino acids.
Deprotection: Free peptide without the Cbz group.
Oxidation and Reduction: Modified peptides with oxidized or reduced side chains.
Wissenschaftliche Forschungsanwendungen
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The Cbz group protects the peptide during synthesis but is removed to allow the peptide to interact with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate can be compared to other protected peptides, such as:
- Methyl N-((benzyloxy)carbonyl)-D-threoninate : A simpler protected peptide with fewer amino acids.
- Methyl N-((benzyloxy)carbonyl)alanylvalinate : Another protected peptide with different amino acid composition.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the Cbz protecting group, which allows for selective reactions during synthesis.
Eigenschaften
CAS-Nummer |
41863-57-4 |
|---|---|
Molekularformel |
C30H44N6O12 |
Molekulargewicht |
680.7 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-[2-[[1-[2-[[3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanoate |
InChI |
InChI=1S/C30H44N6O12/c1-16(25(41)34-24(18(3)39)29(45)47-4)32-27(43)21-11-8-12-36(21)22(40)13-31-26(42)20(14-37)33-28(44)23(17(2)38)35-30(46)48-15-19-9-6-5-7-10-19/h5-7,9-10,16-18,20-21,23-24,37-39H,8,11-15H2,1-4H3,(H,31,42)(H,32,43)(H,33,44)(H,34,41)(H,35,46) |
InChI-Schlüssel |
XZNXMBIXXMHCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





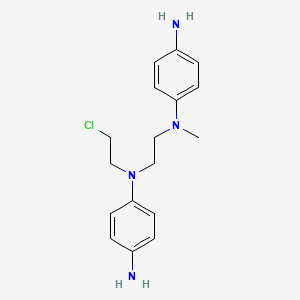

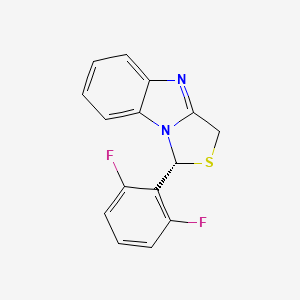
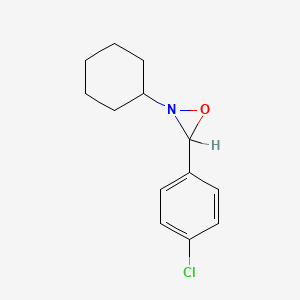
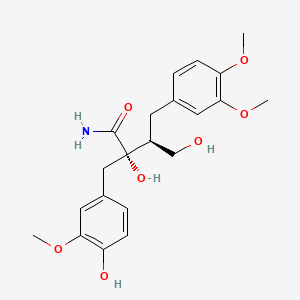

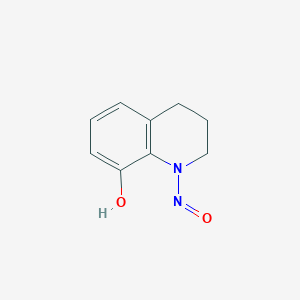
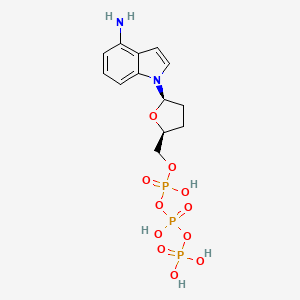
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
